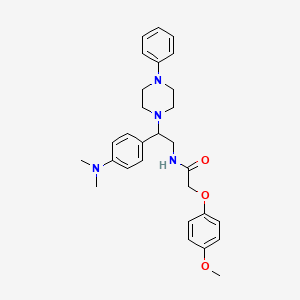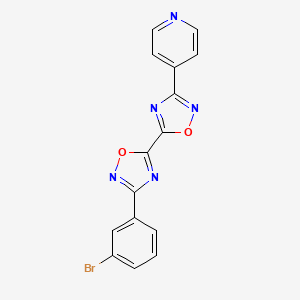![molecular formula C18H24N2O5 B2399998 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899734-19-1](/img/structure/B2399998.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide, also known as Dioxolane, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Regioselective Synthesis : This compound can be synthesized through processes involving trimethylenemethane dianion synthons, leading to a variety of methylidenic diols, which are then converted to 1,7-dioxaspiro[4.4]nonanes. These skeletons are significant in natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).
Synthesis of vic-Dioximes : A derivative of this compound has been used in the synthesis of vic-dioxime ligands. These ligands are crucial in forming complexes with various metals, providing insights into coordination chemistry (Canpolat & Kaya, 2004).
Crystal Structure Analysis : The crystal structure of related compounds, like N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, has been studied, contributing to the field of molecular-base magnets and the design of ligands with suitable coordination groups (Zhang, Gao, Wang, Guo, & Wang, 2008).
Biochemical and Pharmacological Studies
Receptor Binding Affinity : Research shows that derivatives of this compound can exhibit selective binding affinity and functional activity at receptors like 5-HT1AR and α1-adrenoceptor, which are relevant in developing selective ligands for these receptors (Franchini et al., 2014).
Exploration of Biological Effects : Some derivatives of this compound have been explored for their biological effects, such as antinociceptive activity and neuroprotective action, contributing to the development of new strategies for pain control and neuroprotection (Franchini, Ivanova Manasieva, Sorbi, et al., 2017).
Potential Applications in Materials Science
Synthesis of Novel Compounds from Oleic Acid : Derivatives of this compound have been synthesized from oleic acid, indicating potential applications in developing biolubricants and exploring their physicochemical properties (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Development of Colorimetric Probes : Certain derivatives have been utilized in the synthesis of colorimetric probes for detecting ions like Hg2+ and CH3Hg+, demonstrating their utility in environmental and analytical chemistry (Pattaweepaiboon, Nanok, Kaewchangwat, Suttisintong, & Sirisaksoontorn, 2020).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-14-6-4-5-13(9-14)10-19-16(21)17(22)20-11-15-12-24-18(25-15)7-2-3-8-18/h4-6,9,15H,2-3,7-8,10-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJDESMOLOEMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)


![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)



![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)
![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)
![1-[8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B2399929.png)
![N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)
![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)